(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide
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Overview
Description
(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide is an organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This compound features a cyano group, a methoxyphenyl group, and a thioamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide typically involves the reaction of 4-methoxybenzaldehyde with a suitable cyano and thioamide precursor under specific conditions. One common method is the Knoevenagel condensation followed by thioamide formation.
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Knoevenagel Condensation
Reactants: 4-methoxybenzaldehyde, malononitrile
Catalyst: Piperidine or other suitable base
Solvent: Ethanol or methanol
Conditions: Reflux for several hours
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Thioamide Formation
Reactants: Intermediate product from Knoevenagel condensation, Lawesson’s reagent or phosphorus pentasulfide
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the cyano or methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol; room temperature to reflux.
Substitution: Amines, thiols; solvents like ethanol or acetonitrile; room temperature to reflux.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioamides
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and thioamide groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-3-phenylprop-2-enethioamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enethioamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
The presence of the methoxy group in (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide may enhance its solubility in organic solvents and influence its reactivity in chemical reactions. This makes it a unique compound with distinct properties compared to its analogs.
Biological Activity
(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide, also known by its CAS number 39145-31-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2OS, with a molecular weight of 218.275 g/mol. The compound features a thiourea moiety, which is often associated with various biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that thioamides can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specifically, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies suggest that thioamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have been shown to disrupt bacterial cell wall synthesis and function, leading to cell lysis .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms, which is crucial for developing therapeutic agents targeting specific diseases .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .
Study 2: Antimicrobial Action
Another study focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating moderate antibacterial activity. Further analysis suggested that the compound disrupts membrane integrity, leading to increased permeability and eventual cell death .
Comparison Table of Biological Activities
Activity | Type | Effectiveness | Mechanism |
---|---|---|---|
Anticancer | Breast Cancer | Significant | Induction of apoptosis |
Antimicrobial | Bacterial Inhibition | Moderate | Disruption of cell membrane integrity |
Enzyme Inhibition | Metabolic Pathways | Variable | Inhibition of specific enzyme functions |
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-10-4-2-8(3-5-10)6-9(7-12)11(13)15/h2-6H,1H3,(H2,13,15)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYZWFBGUGNTC-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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